![molecular formula C13H17F3N2 B1313421 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine CAS No. 66898-97-3](/img/structure/B1313421.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Overview
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is an organic compound with the molecular formula C13H17F3N2. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a methylene bridge. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the intermediate 1-{[3-(trifluoromethyl)phenyl]methyl}piperidine.
Amine Formation: The intermediate is then treated with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has identified compounds structurally related to 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine as promising candidates in the fight against tuberculosis. A study demonstrated that certain piperidinol derivatives exhibited notable anti-tuberculosis activity, with minimal inhibitory concentrations (MIC) as low as 1.5 μg/mL . These findings suggest that the compound may serve as a scaffold for developing new anti-tuberculosis agents.
Antiandrogenic Properties
Another area of interest is the compound's potential as an androgen receptor antagonist. A derivative of the compound was highlighted for its ability to combat antiandrogen resistance in prostate cancer therapy, indicating its utility in oncology research . This application underscores the importance of trifluoromethylated piperidines in developing therapeutics for hormone-related cancers.
Structure-Activity Relationship Studies
The compound's structure allows for extensive modifications, leading to a variety of derivatives with enhanced biological activities. The relationship between structural variations and biological effects has been systematically studied to optimize therapeutic profiles . For instance, modifications at the piperidine ring or the phenyl group can significantly alter the pharmacological properties, making it a valuable subject for medicinal chemistry research.
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form stable complexes can be harnessed in creating advanced polymers or coatings with specific functionalities, such as increased durability or enhanced chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Pexidartinib: Contains a trifluoromethyl group and is used in cancer treatment.
Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is unique due to its specific structural features, including the combination of a trifluoromethyl group with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Overview
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine, with the molecular formula C13H17F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a piperidine moiety. This compound has been explored for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent.
- Molecular Weight : 258.29 g/mol
- IUPAC Name : 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
- CAS Number : 66898-97-3
-
Chemical Structure :
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzoylpiperidine have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
This compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may interact with biological targets involved in tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially influencing receptor binding affinity and selectivity. Additionally, compounds containing similar structural motifs have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and has implications for cancer therapy .
Case Studies
- Inhibition Studies : In vitro studies demonstrated that analogs of this compound exhibited competitive inhibition of MAGL, with some derivatives achieving IC50 values as low as 0.84 µM. This suggests that modifications to the piperidine structure can significantly enhance biological activity against cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring can dramatically alter the potency of these compounds. For example, introducing different groups at specific positions on the aromatic system has led to improved interactions with target enzymes and enhanced antiproliferative effects .
Comparative Analysis
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
Benzoylpiperidine | Benzoylpiperidine | 19.9 - 75.3 | Antiproliferative |
MAGL Inhibitor (similar structure) | MAGL Inhibitor | 0.84 | Competitive Inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to introduce the 3-(trifluoromethyl)benzyl group to the piperidin-4-amine scaffold?
The synthesis typically involves alkylation of piperidin-4-amine derivatives with 3-(trifluoromethyl)benzyl halides under basic conditions. For example, N-alkylation using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) at reflux temperatures facilitates nucleophilic substitution . Protecting group strategies, such as tert-butoxycarbonyl (Boc) protection of the amine, may improve regioselectivity and yield in multi-step syntheses .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and substituent positions. Key signals include:
- Piperidine protons : Axial/equatorial H environments (δ 1.5–3.5 ppm).
- Trifluoromethyl group : A singlet near δ 4.3–4.7 ppm for the benzyl CH₂.
- Aromatic protons : Splitting patterns (e.g., doublets for para-substituted aryl groups) . Advanced 2D techniques (COSY, HSQC) can resolve overlapping signals in complex mixtures .
Q. What in vitro assays are suitable for initial evaluation of biological activity, particularly for kinase or receptor targets?
High-throughput screening using fluorescence polarization (FP) or surface plasmon resonance (SPR) can assess binding affinity. For sphingosine kinase (SphK) inhibition, competitive ATP-binding assays with recombinant enzymes (e.g., SphK1) and docking scores (e.g., AutoDock Vina) provide preliminary activity data. Compound 82, a structurally similar piperidine-based SphK inhibitor, showed a docking score of -7.64 kcal/mol, primarily interacting with Gly113 and Arg185 residues .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) and molecular dynamics (MD) elucidate reaction mechanisms or binding modes?
DFT calculations (e.g., B3LYP/6-311+G**) model oxidative degradation pathways, such as permanganate-mediated oxidation of the piperidine ring. Transition state analysis reveals energy barriers for C-N bond cleavage, while MD simulations predict ligand-receptor stability over time. For example, ruthenium(III)-catalyzed oxidation of analogous compounds showed a ΔG‡ of ~25 kcal/mol via a radical intermediate .
Q. What strategies address contradictory structure-activity relationship (SAR) data in trifluoromethyl-substituted piperidine derivatives?
Discrepancies in docking scores or IC₅₀ values may arise from protonation state variations (amine pKa ~10.5) or conformational flexibility of the piperidine ring. Free-energy perturbation (FEP) calculations and alanine scanning mutagenesis can identify critical residues (e.g., Arg191 in SphK1) that modulate activity. Comparative studies with RB-005 (a piperidin-4-amine derivative) showed that substituent bulkiness inversely correlates with docking scores (-7.36 kcal/mol vs. -8.94 kcal/mol for SK1-5c) .
Q. How can X-ray crystallography or cryo-EM resolve stereochemical uncertainties in derivatives of this compound?
Co-crystallization with target proteins (e.g., SphK1) using SHELX software for structure refinement provides atomic-level insights. For example, SHELXL refinement of PF-543 (a piperidine-based inhibitor) revealed hydrogen bonds with Gly26 and Ser112, stabilizing the closed conformation of the kinase . Cryo-EM is advantageous for flexible or membrane-bound targets but requires ≥3.0 Å resolution for accurate ligand placement.
Q. What in vivo models validate pharmacokinetic (PK) and toxicity profiles of this compound?
NSG mice infected with Plasmodium falciparum are used for antimalarial efficacy studies, monitoring parasitemia reduction and survival rates. For CNS targets, blood-brain barrier (BBB) penetration is assessed via LC-MS/MS after intravenous administration. Metabolite identification (e.g., N-oxidation or glucuronidation) using high-resolution mass spectrometry (HRMS) guides structural optimization for metabolic stability .
Q. Methodological Considerations
Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric purity?
- Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts ensure enantioselectivity.
- Workflow : Continuous flow chemistry minimizes racemization during piperidine ring closure.
- Analytical QC : Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (ee) ≥98% .
Q. What spectroscopic techniques differentiate between polymorphic forms of this compound?
- Raman spectroscopy : Detects lattice vibrations (e.g., 500–600 cm⁻¹ for piperidine ring puckering).
- PXRD : Distinct diffraction peaks (2θ = 12.5°, 18.7°) identify crystalline vs. amorphous phases.
- DSC : Melting endotherms (Tm ~180–190°C) correlate with thermodynamic stability .
Q. How do fluorine atoms influence metabolic stability and target selectivity?
The trifluoromethyl group enhances lipophilicity (logP ~2.8) and blocks cytochrome P450-mediated oxidation (e.g., CYP3A4). ¹⁹F NMR tracks metabolic degradation in hepatocyte incubations, while fluorine-scanning mutagenesis identifies hydrophobic binding pockets in targets like SphK1 .
Q. Data Contradiction Analysis
Discrepancies in reported docking scores (e.g., -7.36 kcal/mol for RB-005 vs. -8.94 kcal/mol for SK1-5c) may stem from:
- Force field parameters : AMBER vs. CHARMM simulations assign varying weights to van der Waals interactions.
- Protonation states : The piperidine amine (pKa ~10.5) is protonated under physiological pH, altering electrostatic interactions.
- Crystallographic water molecules : Inclusion/exclusion of H₂O in binding sites affects hydrogen-bonding networks .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18/h1-3,8,12H,4-7,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWETBTBPDHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512381 | |
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66898-97-3 | |
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.